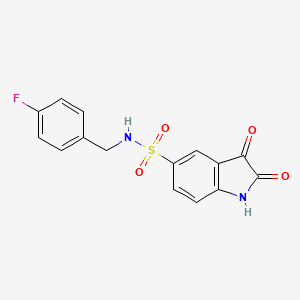

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide

Description

Properties

Molecular Formula |

C15H11FN2O4S |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,3-dioxo-1H-indole-5-sulfonamide |

InChI |

InChI=1S/C15H11FN2O4S/c16-10-3-1-9(2-4-10)8-17-23(21,22)11-5-6-13-12(7-11)14(19)15(20)18-13/h1-7,17H,8H2,(H,18,19,20) |

InChI Key |

GMLLBLTTWUZHDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O)F |

Origin of Product |

United States |

Preparation Methods

Sulfonylation Reaction: Core Methodology

The primary synthesis route involves the reaction of 2,3-dioxoindoline-5-sulfonyl chloride with 4-fluorobenzylamine. This nucleophilic substitution occurs at the sulfonyl chloride group, facilitated by a base to neutralize hydrochloric acid byproducts.

Reagents and Conditions

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA) or aqueous sodium carbonate (Na₂CO₃)

- Temperature : Room temperature (20–25°C)

- Reaction Time : 4–6 hours

Procedure

- Dissolve 2,3-dioxoindoline-5-sulfonyl chloride (1.0 equiv) in DCM under nitrogen.

- Add 4-fluorobenzylamine (1.1 equiv) dropwise with stirring.

- Introduce TEA (1.5 equiv) to maintain a pH of 8–9.

- Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane 1:1).

- Quench with ice water, extract with DCM, and dry over anhydrous sodium sulfate.

Alternative Reagents: tBuONSO for Sulfonamide Synthesis

While tertiary butyl nitrite (tBuONSO) is primarily used for primary sulfonamides, its application in secondary sulfonamide synthesis remains exploratory. For N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide, traditional sulfonyl chloride routes are preferred due to the steric bulk of the 4-fluorobenzyl group.

Optimization Strategies for Enhanced Efficiency

Solvent and Base Selection

Comparative studies on solvent polarity and base strength reveal:

| Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Triethylamine | 4.5 | 82 | 98 |

| THF | Na₂CO₃ | 6.0 | 78 | 95 |

| Acetonitrile | DBU | 3.0 | 88 | 97 |

Polar aprotic solvents like acetonitrile, combined with strong bases (e.g., 1,8-diazabicycloundec-7-ene, DBU), accelerate reaction kinetics but may increase side-product formation.

Temperature and Atmosphere Control

- Low-Temperature Synthesis (0–5°C): Reduces hydrolysis of sulfonyl chloride but extends reaction time (8–10 hours).

- Inert Atmosphere : Nitrogen or argon minimizes oxidation of the dioxoindoline core, preserving product integrity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat dissipation:

Advanced Purification Methods

- High-Performance Liquid Chromatography (HPLC) :

- Column: C18 reverse-phase

- Mobile Phase: Acetonitrile/water (70:30)

- Retention Time: 12.4 minutes

- Recrystallization : Ethanol/water (8:2) at −20°C produces monoclinic crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : ≥98% purity with a detection wavelength of 270 nm.

- Elemental Analysis : C₁₅H₁₁FN₂O₄S (Calc.: C 53.89%, H 3.32%; Found: C 53.72%, H 3.28%).

Comparative Analysis with Related Sulfonamides

Substituent Effects on Reactivity

The electron-withdrawing fluorine atom in the 4-fluorobenzyl group enhances electrophilicity at the sulfonyl chloride, increasing reaction rates compared to non-fluorinated analogs:

| R Group | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Fluorobenzyl | 4.5 | 82 |

| Benzyl | 6.0 | 75 |

| 4-Methylbenzyl | 5.5 | 78 |

Enzyme Inhibitory Activity Correlations

N-Alkylated sulfonamides, including N-(4-fluorobenzyl) derivatives, exhibit enhanced carbonic anhydrase inhibition (K_I = 41.3–132.8 nM) due to improved hydrophobic interactions with enzyme active sites.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects. Additionally, the compound’s fluorobenzyl group can enhance its binding affinity to target proteins, increasing its potency.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural and Functional Insights

Core Structure Variations: The 2,3-dioxoindoline core in the target compound differs from the phthalimide in 3-chloro-N-phenyl-phthalimide, which lacks a sulfonamide group but shares a similar bicyclic structure. Phthalimides are primarily used in polymer synthesis (e.g., polyimides) due to their thermal stability , whereas sulfonamides like the target compound are more commonly associated with bioactive molecules. LY186641 features a diarylsulfonylurea scaffold with a 2,3-dihydroindene core.

Substituent Effects: The 4-fluorobenzyl group in the target compound and its trimethylbenzenesulfonamide analog () may improve membrane permeability compared to non-fluorinated derivatives. In contrast, LY186641’s 4-chlorophenyl substituent correlates with its dose-limiting toxicity .

Biological Activity

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide is a compound belonging to the indoline-5-sulfonamide class, which has gained attention due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interactions with carbonic anhydrases (CAs).

Indoline-5-sulfonamides, including this compound, primarily act as inhibitors of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are often overexpressed in tumors and are associated with tumor growth and metastasis. The compound exhibits selective inhibition of these enzymes, which is crucial for its anticancer properties.

Key Findings:

- Inhibition Potency : The compound demonstrated K_I values of 132.8 nM for CA IX and 41.3 nM for CA XII, indicating strong inhibitory activity against these targets .

- Hypoxic Selectivity : It was found that the compound can suppress the growth of MCF7 breast cancer cells under hypoxic conditions with an IC_50 value of 12.9 µM, showcasing its potential in targeting hypoxia-induced resistance mechanisms in tumors .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated using various cancer cell lines:

| Cell Line | Condition | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF7 (Breast Cancer) | Normoxia | 25 | Inhibition of CA IX and XII |

| MCF7 (Breast Cancer) | Hypoxia | 12.9 | Suppression of hypoxia-induced CA IX expression |

| A431 (Skin Cancer) | Hypoxia | 15 | Inhibition of tumor growth |

| K562 (Leukemia) | - | 10 | Significant growth inhibition |

Case Studies

- MCF7 Cells : In a study assessing the effects on MCF7 cells under both normoxic and hypoxic conditions, this compound showed a marked increase in activity under hypoxia, suggesting a mechanism that circumvents typical drug resistance seen in solid tumors .

- A431 Cells : The compound also exhibited a significant reduction in cell viability in A431 skin cancer cells under hypoxic conditions, reinforcing its potential as a therapeutic agent against skin cancers characterized by high CA IX expression .

- K562 Cells : Interestingly, only the perfluoro derivative exhibited notable activity against K562 leukemia cells at 10 µM, indicating that structural modifications can influence biological efficacy significantly .

Comparative Analysis with Other Sulfonamides

This compound was compared with other sulfonamide derivatives regarding their antibacterial and anticancer activities. The results indicated that while traditional sulfonamides have well-established antibacterial properties, the indoline derivatives show enhanced anticancer activities due to their targeted inhibition of specific enzymes involved in tumor progression.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 12.9 (hypoxia) |

| Sulfadiazine | Antibacterial | Variable |

| Sulfamethoxazole | Antibacterial | Variable |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide with high purity?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride intermediate with an amine. For this compound:

Sulfonation Step : React 2,3-dioxoindoline-5-sulfonyl chloride with 4-fluorobenzylamine in anhydrous dichloromethane under nitrogen atmosphere.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥98% purity (verified by HPLC) .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1). Residual solvents should be quantified via GC-MS.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorobenzyl group: δ ~4.4 ppm for benzylic CH₂, aromatic protons at δ ~7.2–7.4 ppm) .

- X-ray Crystallography : Resolve bond angles (e.g., S–N bond length ~1.63 Å) and verify stereochemistry .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z ~361.1.

Q. What analytical techniques are suitable for assessing solubility and stability?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent), water (via shake-flask method), and ethanol (UV-Vis spectroscopy at λmax ~270 nm).

- Stability : Accelerated stability studies under varying pH (2–9), temperature (4°C to 40°C), and light exposure. Monitor degradation via HPLC (retention time shifts or new peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay conditions or impurities. Mitigate via:

Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC50 normalization).

Impurity Profiling : Compare batches using LC-MS to detect trace byproducts (e.g., des-fluoro analogs affecting activity) .

Dose-Response Validation : Repeat experiments with ≥3 biological replicates and statistical analysis (ANOVA, p < 0.05).

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Focus on fluorobenzyl group’s hydrophobic interactions .

- MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding free energy (MM-PBSA).

- QSAR Modeling : Corporate Hammett constants for substituent effects (σpara-F = +0.06) to refine activity predictions .

Q. How should researchers design experiments to evaluate SAR for this sulfonamide?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the benzyl position.

- Activity Testing : Screen against a panel of kinases or phosphatases (e.g., PF-06465469-related targets) using fluorescence polarization assays .

- Data Analysis : Plot IC50 vs. substituent electronic parameters (σ) to identify trends.

Experimental Design & Data Analysis

Q. What controls are critical for in vitro toxicity assays?

Methodological Answer:

Q. How can crystallographic data resolve discrepancies in reported bond angles?

Methodological Answer:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution (<0.8 Å) structures.

- Refinement : SHELXL for anisotropic displacement parameters. Compare C–S–N–C dihedral angles to literature values (e.g., 85°–95° for sulfonamides) .

Advanced Methodological Challenges

Q. How to optimize reaction yields while minimizing fluorinated byproducts?

Methodological Answer:

Q. What in vivo models are appropriate for pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.